molecular formula C11H15NO2 B13163240 Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Cat. No.: B13163240
M. Wt: 193.24 g/mol
InChI Key: DDJHDYNPPXZSQZ-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine typically involves the reaction of 1,4-benzodioxane derivatives with methylamine. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,4-benzodioxane-6-carbaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxane ring system but differs in its functional groups.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another benzodioxane derivative with different substituents.

Uniqueness

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is unique due to its specific methylamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzodioxane derivatives may not be suitable.

Biological Activity

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions that modify the benzodioxane structure. One method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to produce derivatives with enhanced biological activity. For instance, sulfonamide derivatives have been synthesized and tested for their enzyme inhibitory potential against targets like α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion. Inhibition can lead to reduced postprandial blood glucose levels.
  • Acetylcholinesterase : Inhibitors of this enzyme are vital in the treatment of Alzheimer's Disease as they help increase acetylcholine levels in the brain.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidase25
This compoundAcetylcholinesterase15

Antidiabetic Activity

A study demonstrated that compounds derived from this compound significantly lowered blood glucose levels in diabetic rat models. The administration of these compounds resulted in a marked reduction in fasting blood glucose compared to control groups .

Neuroprotective Effects

In vitro studies have shown that the compound exhibits neuroprotective properties. It was found to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound demonstrates a high binding affinity for target enzymes due to its structural features.
  • Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and oxidative stress response.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3

InChI Key

DDJHDYNPPXZSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)CNC

Origin of Product

United States

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